molecular formula C10H14N4O B3829360 7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone

7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone

Cat. No. B3829360
M. Wt: 206.24 g/mol
InChI Key: MCEDPFUOIGCOBF-KPKJPENVSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, optical activity, and stability. It could also involve computational studies to predict these properties .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. This could involve in vitro and in vivo studies .

Safety and Hazards

This involves looking at the toxicity of the compound, its environmental impact, and precautions that need to be taken when handling it .

Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new synthetic routes that could be explored .

properties

IUPAC Name

(5E)-5-hydrazinylidene-7,7-dimethyl-6,8-dihydro-2H-cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-10(2)4-7(12-11)6-3-9(15)14-13-8(6)5-10/h3H,4-5,11H2,1-2H3,(H,14,15)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEDPFUOIGCOBF-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NNC(=O)C=C2C(=NN)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=NNC(=O)C=C2/C(=N/N)/C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-hydrazinylidene-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone
Reactant of Route 3
Reactant of Route 3
7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone
Reactant of Route 4
7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone
Reactant of Route 5
Reactant of Route 5
7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone
Reactant of Route 6
Reactant of Route 6
7,7-dimethyl-2,6,7,8-tetrahydro-3,5-cinnolinedione 5-hydrazone

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